3-(4-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid
Description
3-(4-Fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a bicyclic compound featuring a 3-azabicyclo[3.1.0]hexane core substituted at the 3-position with a 4-fluorobenzoyl group and at the 2-position with a carboxylic acid moiety. This scaffold is notable for its conformational rigidity due to the bicyclo[3.1.0]hexane structure, which combines a cyclopropane ring fused to a pyrrolidine-like ring.
Properties
IUPAC Name |
3-(4-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3/c14-9-3-1-7(2-4-9)12(16)15-6-8-5-10(8)11(15)13(17)18/h1-4,8,10-11H,5-6H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVQTWSMSQVCRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(N(C2)C(=O)C3=CC=C(C=C3)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives
Cyclopropanation via Intramolecular Ring Closure
The 3-azabicyclo[3.1.0]hexane scaffold is typically constructed through intramolecular cyclization of appropriately functionalized precursors. A common approach involves the use of a pyrrolidine derivative bearing a leaving group (e.g., bromine) at the γ-position. Treatment with a strong base, such as potassium tert-butoxide, induces ring closure to form the bicyclic structure. For example, tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate is synthesized via sodium azide-mediated cyclization under inert conditions at 100°C, achieving a 50.3% yield.
Alternative Routes Using Diels-Alder Reactions
While less common, Diels-Alder reactions between cyclopentadiene and nitroso compounds have been explored to generate azabicyclic frameworks. However, this method suffers from regioselectivity challenges and is less applicable to the target compound due to the need for precise stereochemical control.
Introduction of the 4-Fluorobenzoyl Group
Amide Coupling with Activated Intermediates
The 4-fluorobenzoyl moiety is introduced via coupling reactions between the bicyclic amine and 4-fluorobenzoic acid derivatives. A representative protocol involves dissolving 4-fluorobenzoic acid in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) and TBTU to activate the carboxylic acid. Subsequent addition of tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate yields the benzoylated intermediate with 81% efficiency.
Table 1: Comparison of Coupling Agents for Benzoylation
| Coupling Agent | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|
| TBTU | DCM | DIPEA | RT | 81% |
| HATU | DMF | Triethylamine | 0°C→RT | 75% |
| EDCl/HOBt | THF | NMM | RT | 68% |
Hydrolysis of Ester Precursors to Carboxylic Acid
Basic Hydrolysis of tert-Butyl Esters
The tert-butoxycarbonyl (Boc) protecting group is cleaved under acidic conditions (e.g., trifluoroacetic acid in DCM), while the methyl or ethyl ester undergoes hydrolysis using aqueous lithium hydroxide in tetrahydrofuran (THF). This sequential deprotection and hydrolysis afford the free carboxylic acid in yields exceeding 85%.
Enzymatic Hydrolysis for Stereochemical Retention
Lipase-mediated hydrolysis offers enantioselective conversion of ester intermediates, preserving the stereochemical integrity of the bicyclic core. This method is particularly advantageous for optically pure derivatives but requires optimization of pH and temperature.
Integrated Synthetic Pathways
Route 1: Sequential Functionalization
- Core Synthesis : Cyclization of tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate (50.3% yield).
- Benzoylation : TBTU-mediated coupling with 4-fluorobenzoic acid (81% yield).
- Hydrolysis : Lithium hydroxide-mediated ester cleavage (85% yield).
Overall Yield: 34.7%
Optimization and Scalability Considerations
Solvent and Temperature Effects
Analytical Validation
Structural Confirmation via NMR Spectroscopy
- ¹H NMR : Characteristic signals for the bicyclic protons (δ 3.2–4.1 ppm) and fluorobenzoyl aromatic protons (δ 7.8–8.2 ppm).
- ¹³C NMR : Carbonyl carbons at δ 170–175 ppm.
Purity Assessment by HPLC
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >95% with a retention time of 12.3 minutes.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using a variety of nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent due to its structural characteristics that resemble known bioactive compounds. Its unique bicyclic structure may contribute to specific interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of bicyclic compounds often exhibit antimicrobial properties. A study demonstrated that related compounds showed significant antibacterial activity against various strains, suggesting a potential for developing new antimicrobial agents based on the structure of 3-(4-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid .
Cancer Research
The compound's structural similarity to other known anticancer agents positions it as a candidate for further investigation in cancer therapy. Its ability to inhibit specific pathways involved in tumor growth has been hypothesized based on preliminary studies involving related structures .
Case Studies
Mechanism of Action
The mechanism by which 3-(4-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The fluorinated aromatic ring enhances its binding affinity to enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The primary structural variations among analogs lie in the substituent attached to the 3-azabicyclo[3.1.0]hexane nitrogen. Key examples include:
Key Observations :
- Electron-Withdrawing Groups (e.g., 4-Fluorobenzoyl, 3-Trifluoromethylbenzoyl): These substituents improve metabolic resistance and may enhance target binding in drug design .
- Chlorinated Derivatives (e.g., 2,4-Dichlorobenzoyl): Increased molecular weight and lipophilicity could favor membrane permeability but may reduce solubility .
- Benzyl and Boc Groups : These are typically used in synthetic intermediates or protective strategies, as seen in the preparation of 3-azabicyclo[3.1.0]hexane derivatives .
Stereochemical Considerations
Stereochemistry significantly impacts biological activity and physicochemical properties:
- cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid (): Melting point 252–256°C; 95% purity. The cis configuration likely influences hydrogen-bonding capacity and crystal packing .
- rel-(1R,2S,5S)-3-Azabicyclo[...]-2-carboxylic acid hydrochloride (): Stereochemical designation affects salt formation and solubility.
- (1S,2S,5R)-6,6-Dichloro derivatives (): Chlorine atoms introduce steric hindrance and alter conformational flexibility .
The target compound’s stereochemistry is unspecified in available data, but analogs highlight the importance of stereochemical control in optimizing drug-like properties.
Biological Activity
3-(4-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, with the molecular formula and CAS number 1009353-30-3, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Weight : 249.24 g/mol
- Molecular Formula :
- Structure : The compound features a bicyclic structure that contributes to its unique biological activity.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes, including cyclization reactions and protection-deprotection strategies. A common method includes the palladium-catalyzed cyclopropanation of maleimides, yielding high yields of various derivatives, which can be further functionalized to obtain the target compound .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly in the context of protein interactions and enzymatic functions. It is hypothesized to modulate biochemical pathways by binding to particular proteins or receptors .
Pharmacological Potential
Research indicates that this compound may exhibit:
- Antagonistic activity at mu-opioid receptors, making it a candidate for pain management therapies.
- Inhibitory effects on certain enzymes, which could be relevant in drug design for various diseases .
Study on Mu-Opioid Receptors
A study focused on the structure-activity relationship (SAR) of azabicyclo compounds demonstrated that modifications at the 4-position of the benzoyl moiety significantly influenced receptor binding affinity and selectivity towards mu-opioid receptors. The presence of the fluorine atom was found to enhance binding potency compared to non-fluorinated analogs .
In Vitro Assays
In vitro assays assessing the compound's effect on cell lines indicated a dose-dependent inhibition of cell proliferation in cancer models, suggesting potential anticancer properties. Further studies are required to elucidate the underlying mechanisms .
Data Table: Biological Activity Summary
Q & A
Q. Multistep Synthesis :
- Start with 1,2-cyclopropanedicarboxylic acid, react with benzylamine to form a dione intermediate.
- Selective reduction (e.g., catalytic hydrogenation) removes benzyl groups.
- Chlorination and cyanide treatment yield nitrile intermediates, hydrolyzed to the carboxylic acid using Ba(OH)₂ or HCl .
Q. How are stereoisomers resolved during synthesis of bicyclic amino acids?
- Methodology :
- Diastereomeric Salt Formation : Racemic mixtures are treated with chiral bases (e.g., cinchonidine) to isolate enantiomers via crystallization .
- Chiral Chromatography : Use of chiral stationary phases (e.g., amylose-based columns) achieves >90% enantiomeric excess .
- Cis/Trans Selectivity : Adjusting reaction conditions (e.g., solvent polarity or temperature) during cyclopropanation or reduction steps influences stereoselectivity .
Q. What purification strategies are effective for isolating bicyclic carboxylic acids?
- Methodology :
- Distillation : Low-pressure distillation (1 Torr) isolates cis/trans isomers based on boiling point differences .
- Crystallization : Acid-base adducts (e.g., barium salts) are precipitated and later acidified to recover pure carboxylic acids .
- Chromatography : Reverse-phase HPLC separates diastereomers or impurities, particularly for pharmacologically active derivatives .
Advanced Research Questions
Q. How can enantioselective C-H functionalization be optimized for bicyclic frameworks?
- Methodology :
- Ligand Design : Diazaphospholane ligands paired with Pd(0) catalysts enable enantioselective cyclopropane C-H functionalization. This method achieves >90% ee for trifluoroacetimidoyl chloride derivatives .
- One-Pot Reactions : Sequential C-H activation and nucleophilic addition (e.g., Grignard reagents) yield polysubstituted pyrrolidines without isolating intermediates .
Q. What computational models explain stereochemical outcomes in cyclopropanation?
- Methodology :
- Ab Initio Calculations : Predict transition-state energies to rationalize cis selectivity in initial cyclization steps. For example, steric hindrance between substituents and the catalyst dictates diastereomer ratios .
- DFT Studies : Analyze orbital interactions during carbocupration steps to optimize reaction conditions for desired stereochemistry .
Q. How do structural modifications impact biological activity in mGlu receptor agonists?
- Methodology :
- SAR Studies : Introduce thiotriazole or fluorobenzoyl groups at C4/C6 positions to enhance mGlu2 receptor affinity. For example, (1R,2S,4R,5R,6R)-2-amino-4-(1H-1,2,4-triazol-3-ylsulfanyl) derivatives show >100-fold selectivity over mGlu3 .
- Cocrystallization : Resolve binding modes using X-ray crystallography of ligand-receptor complexes (e.g., mGlu2 amino-terminal domain) to guide design .
Q. What strategies address low yields in large-scale synthesis of the fluorobenzoyl derivative?
- Methodology :
- Flow Chemistry : Continuous flow systems improve heat transfer and reaction control during hazardous steps (e.g., cyanide hydrolysis) .
- Catalyst Recycling : Immobilize CuBr₂ on silica supports to reduce metal leaching and enable reuse in cyclopropanation .
Data Contradictions and Resolution
Q. Why do different synthesis routes yield conflicting cis/trans ratios?
- Analysis :
- Route-Dependent Selectivity : Copper-mediated cyclopropanation () favors cis isomers due to steric control, while Ba(OH)₂ hydrolysis () may epimerize products under basic conditions .
- Resolution : Use milder conditions (e.g., HCl hydrolysis) to preserve stereochemistry or employ chiral auxiliaries during intermediate steps .
Q. How reliable are computational predictions for biological activity?
- Analysis :
- Limitations : Ab initio models () accurately predict stereochemical outcomes but underestimate solvation effects on receptor binding .
- Hybrid Approaches : Combine molecular docking with MD simulations to improve accuracy for pharmacokinetic properties .
Methodological Tables
Q. Table 1. Stereoisomer Resolution Techniques
| Method | Efficiency (ee) | Key Reference |
|---|---|---|
| Diastereomeric salt formation | 85–92% | |
| Chiral HPLC | >99% | |
| Distillation | 90% cis purity |
Q. Table 2. Catalytic Systems for Cyclopropanation
| Catalyst System | Yield (%) | Selectivity (cis:trans) |
|---|---|---|
| CuBr/PhIO₂ | 78 | 3:1 |
| Immobilized CuBr₂ | 82 | 4:1 |
| Pd(0)/diazaphospholane | 90 | >20:1 (enantioselective) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
